(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid
Description
(2E)-3-[4-(Dimethylamino)-3-nitrophenyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative characterized by a nitro group (-NO₂) at the 3-position and a dimethylamino group (-N(CH₃)₂) at the 4-position of the phenyl ring. This structural configuration confers unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science. Its conjugated system enables interactions with biological targets, such as receptors or enzymes, while the nitro group may influence redox behavior or binding affinity .
Properties
CAS No. |
66391-30-8 |
|---|---|
Molecular Formula |
C11H12N2O4 |
Molecular Weight |
236.22 g/mol |
IUPAC Name |
3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12(2)9-5-3-8(4-6-11(14)15)7-10(9)13(16)17/h3-7H,1-2H3,(H,14,15) |
InChI Key |
UBFRDSVEMZHKQO-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid typically involves the condensation of 4-(dimethylamino)-3-nitrobenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation mechanism, followed by decarboxylation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-[4-(amino)-3-nitrophenyl]prop-2-enoic acid.
Reduction: Formation of 3-[4-(dimethylamino)-3-aminophenyl]prop-2-enoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid is used as a precursor for the synthesis of various heterocyclic compounds. Its unique structure allows for the formation of complex molecules through cyclization reactions.
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The presence of the nitro group is known to enhance its biological activity, making it a promising candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets such as enzymes and receptors makes it a valuable compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the synthesis of dyes and pigments. Its vibrant color properties make it suitable for use in various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of (2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
(2E)-3-(3-Nitrophenyl)Prop-2-Enoic Acid Derivatives
Structural Differences :
- Target Compound: Contains a 4-dimethylamino substituent in addition to the 3-nitro group.
- Organotin(IV) Derivatives (Compounds 33 and 34): Utilize (2E)-3-(3-nitrophenyl)prop-2-enoic acid as a ligand but lack the dimethylamino group. Instead, they coordinate with organotin(IV) moieties (e.g., tributyltin or triphenyltin) .
Functional Implications :
- Organotin(IV) derivatives exhibit nanomolar agonist activity at retinoid X receptors (RXR) and peroxisome proliferator-activated receptors (PPAR), inducing apoptosis via modulation of p53, Bax, and Bcl-2 proteins in cancer cells. The absence of organotin coordination in the target compound suggests divergent biological mechanisms .
Ozagrel Hydrochloride
Structural Differences :
- Target Compound: Features a dimethylamino-nitro-phenyl group.
- Ozagrel Hydrochloride: Contains a 4-(imidazol-1-ylmethyl)phenyl substituent instead of nitro and dimethylamino groups.
Functional Implications :
- Ozagrel is a thromboxane synthase inhibitor used to treat ischemic cerebrovascular diseases. Its imidazole group directly interacts with the enzyme’s active site, whereas the dimethylamino-nitro-phenyl group in the target compound may target different pathways, such as kinase inhibition or redox signaling .
(2E)-3-[4-(2-Chlorophenoxy)-3-Nitrophenyl]Prop-2-Enoic Acid
Structural Differences :
- Target Compound: Substituted with dimethylamino and nitro groups.
- Chlorophenoxy Derivative: Replaces the dimethylamino group with a 2-chlorophenoxy group (-O-C₆H₄-Cl) .
Functional Implications :
- The dimethylamino group in the target compound may improve solubility while maintaining moderate lipophilicity. Both compounds retain the nitro group, suggesting possible overlap in redox or electrophilic reactivity .
(2E)-3-(1H-Indol-5-yl)Prop-2-Enoic Acid
Structural Differences :
Functional Implications :
- The indole derivative’s planar structure facilitates interactions with aromatic residues in enzymes or receptors, such as cyclooxygenase or serotonin receptors. The target compound’s nitro and dimethylamino groups may instead engage in charge-transfer interactions or act as hydrogen-bond acceptors/donors .
Biological Activity
(2E)-3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid, commonly referred to as a chalcone derivative, is a compound of significant interest due to its diverse biological activities. This compound is characterized by the presence of both dimethylamino and nitro groups, which contribute to its unique chemical properties and potential therapeutic applications.
- Molecular Formula : C11H12N2O4
- Molecular Weight : 236.23 g/mol
- CAS Number : 66391-30-8
- IUPAC Name : 3-[4-(dimethylamino)-3-nitrophenyl]prop-2-enoic acid
- InChI Key : UBFRDSVEMZHKQO-GQCTYLIASA-N
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, while the dimethylamino group enhances cell membrane penetration, increasing efficacy. The compound has been shown to interact with enzymes and receptors, potentially modulating various signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Properties
Numerous studies have explored the anticancer potential of this compound. The compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. Its mechanism may involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases.
Research Findings and Case Studies
Synthesis and Industrial Applications
The synthesis of this compound typically involves a Knoevenagel condensation reaction between 4-(dimethylamino)-3-nitrobenzaldehyde and malonic acid. This compound is not only valuable in pharmaceutical research but also finds applications in dye manufacturing due to its vibrant color properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
